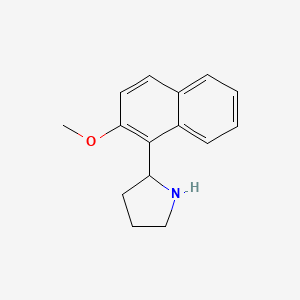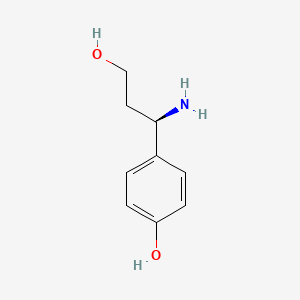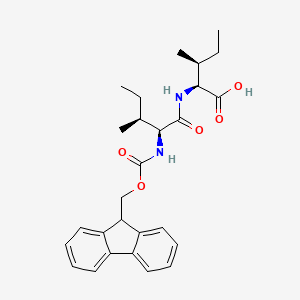
4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. Benzoxazoles are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common method includes the bromination of 2-(2-fluorophenyl)-1,3-benzoxazole, followed by amination. The reaction conditions often require the use of bromine in glacial acetic acid and subsequent treatment with an amine source under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex ring structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dibromo-2-(2-fluorophenyl)pyrrolidine
- 2-(4,6-Dibromo-2-fluorophenyl)pyrazole
Uniqueness
4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine is unique due to its benzoxazole core, which imparts distinct chemical properties compared to other similar compounds. The combination of bromine and fluorine atoms enhances its reactivity and potential biological activity, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
637302-86-4 |
|---|---|
Formule moléculaire |
C13H7Br2FN2O |
Poids moléculaire |
386.01 g/mol |
Nom IUPAC |
4,6-dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H7Br2FN2O/c14-7-5-9-12(10(15)11(7)17)18-13(19-9)6-3-1-2-4-8(6)16/h1-5H,17H2 |
Clé InChI |
CYHWYNYSVIMTFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




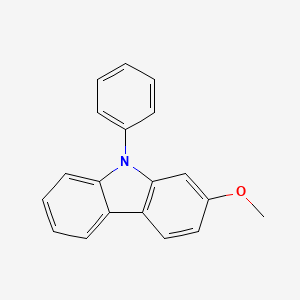
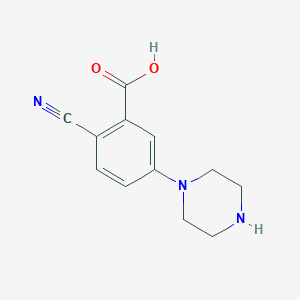
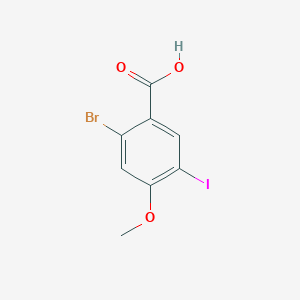
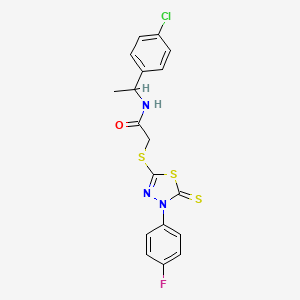

![(5AS,6S,9aS)-2,2,4,4-tetraisopropyl-6-methyl-5a,9a-dihydro-6H-pyrano[3,4-f][1,3,5,2,4]trioxadisilepine](/img/structure/B12850034.png)
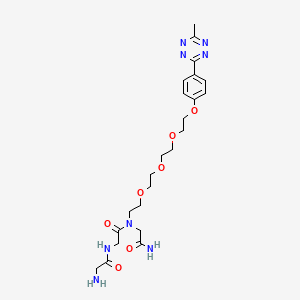
![4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850043.png)

